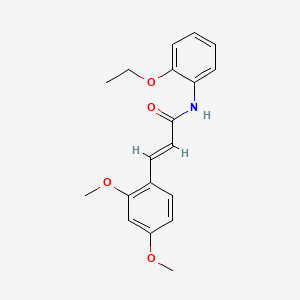

(2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide

Description

Chalcones as a Structural Class in Medicinal Chemistry

Chalcones represent a fundamentally important class of bioactive compounds in medicinal chemistry, characterized by their alpha,beta-unsaturated ketone functionality that forms the structural backbone of numerous pharmacologically active molecules. These compounds, formally known as 1,3-diphenylprop-2-en-1-ones, possess a distinctive three-carbon alpha,beta-unsaturated system that bridges two aromatic rings, creating a molecular framework with exceptional versatility for biological interactions. The presence of this conjugated system imparts unique electronic properties that facilitate various biochemical mechanisms, including electron transfer processes and covalent interactions with biological targets. The structural simplicity of chalcones, combined with their accessibility through well-established synthetic routes, has made them privileged scaffolds for drug discovery and development efforts across multiple therapeutic areas.

The medicinal significance of chalcones extends beyond their role as synthetic intermediates, as these compounds demonstrate direct biological activities across a broad spectrum of pharmacological targets. Research has established that chalcones exhibit anticancer, antimicrobial, antiviral, antioxidant, anti-Alzheimer's, antitumor, antidiabetic, anti-Parkinson's, anti-inflammatory, and anti-nociceptive effects. The alpha,beta-unsaturated carbonyl system serves as a reactive electrophilic center that can undergo Michael addition reactions with nucleophilic residues in proteins, particularly cysteine thiols, leading to covalent modification of target enzymes and receptors. This reactivity profile has been exploited in the design of mechanism-based inhibitors and has contributed to the observed biological activities of many chalcone derivatives.

The structural diversity achievable within the chalcone framework has been dramatically expanded through the incorporation of various heterocyclic moieties and functional groups. Scientists have successfully synthesized chalcone analogs bearing quinoline, pyrrole, pyridine, indole, pyrazole, benzofuran, coumarin, isoxazole, benzimidazole, and azulene rings, demonstrating the adaptability of this scaffold to accommodate diverse chemical functionalities. Additionally, metallocene-based chalcone analogs, including ruthenocenyl and ferrocenyl derivatives, have been reported, further expanding the chemical space accessible through chalcone modification. This structural flexibility, combined with the established biological activities, positions chalcones as valuable lead compounds for medicinal chemistry optimization efforts.

Contemporary research in chalcone chemistry has revealed that synthetic chalcones often demonstrate superior biological activities compared to their naturally occurring counterparts, primarily due to the ability to incorporate heterocyclic units that enhance bioactivity. The synthetic accessibility of chalcones, typically achieved through Claisen-Schmidt condensation reactions, provides medicinal chemists with efficient routes to generate diverse libraries of compounds for biological evaluation. Furthermore, structure-activity relationship studies have identified key structural features that contribute to specific biological activities, enabling the rational design of chalcone derivatives with improved potency and selectivity profiles.

Significance of Methoxy and Ethoxy Substituents in Bioactive Molecules

Methoxy and ethoxy substituents occupy positions of critical importance in the design and optimization of bioactive molecules, serving multiple functions that enhance both pharmacological activity and drug-like properties. The methoxy group, in particular, has emerged as one of the most prevalent functional groups in approved pharmaceutical agents, with over 230 methoxy-containing small-molecule drugs currently in clinical use. This widespread utilization reflects the unique combination of properties that methoxy substituents impart to drug molecules, including favorable effects on target binding, physicochemical parameters, and absorption, distribution, metabolism, and excretion characteristics. The strategic incorporation of methoxy groups has become a standard approach in medicinal chemistry for optimizing lead compounds and addressing specific pharmaceutical challenges.

The electronic and steric properties of methoxy substituents contribute significantly to their utility in drug design. Methoxy groups function as electron-donating substituents through both inductive and resonance effects, with the resonance contribution being particularly important when the methoxy group is attached to aromatic systems. This electron-donating character can enhance the binding affinity of molecules to their biological targets by increasing electron density in adjacent aromatic systems, facilitating favorable interactions with electron-deficient regions of target proteins. Additionally, the relatively small size of the methoxy group allows for its incorporation into molecules without introducing significant steric hindrance, making it an attractive option for fine-tuning molecular properties without disrupting essential binding interactions.

The positional effects of methoxy substitution on biological activity have been extensively studied and demonstrate that the specific location of methoxy groups can dramatically influence pharmacological outcomes. Research examining the antimicrobial activity of pyrimidine derivatives has revealed that methoxy substituents at different positions exhibit varying effects on biological activity, with specific positions enhancing selectivity and potency against target organisms. Similarly, studies of methoxy-substituted aromatic compounds have shown that para-positioned methoxy groups often enhance activity through mesomeric effects, while meta-substituted derivatives typically show unchanged activity, and ortho-positioned methoxy groups may reduce activity due to steric or coordination effects. These positional effects highlight the importance of systematic structure-activity relationship studies in optimizing methoxy substitution patterns.

Ethoxy substituents, while less extensively studied than methoxy groups, offer complementary advantages in medicinal chemistry applications. The ethoxy group provides additional bulk compared to methoxy while maintaining favorable electronic properties, potentially offering improved selectivity through enhanced steric discrimination between binding sites. Research on ethoxy-substituted compounds has demonstrated that the positioning of ethoxy groups can significantly influence biological activity, with studies showing that relocation of ethoxy substitution from the 4-position to the 2-position on phenyl rings can enhance inhibitory activities against specific targets. The ethoxy group also contributes to improved solubility in organic solvents, which can facilitate synthetic manipulations and formulation development for pharmaceutical applications.

The physicochemical advantages of methoxy and ethoxy substituents extend to their effects on drug metabolism and pharmacokinetic properties. Methoxy groups contribute a relatively small polar surface area footprint of 9 angstrom squared, allowing medicinal chemists to introduce hydrogen bond accepting capability without significantly impacting oral bioavailability. This property has been exploited in the development of compounds where polar surface area management is critical for achieving desired absorption characteristics. However, methoxy groups can also introduce metabolic liabilities through oxidative O-demethylation reactions, necessitating careful consideration of metabolic stability during drug development. Strategies for addressing these metabolic concerns include replacement of the entire methoxy group with fluorine or substitution of the oxygen atom with difluoromethylene groups.

Rationale for Studying (2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide

The specific compound this compound represents a strategically designed molecular structure that combines the established medicinal chemistry advantages of chalcone scaffolds with the proven benefits of methoxy and ethoxy substitution patterns. This compound incorporates a 2,4-dimethoxyphenyl moiety, a substitution pattern that has demonstrated significant biological activity in various therapeutic contexts, coupled with a 2-ethoxyphenyl group that provides additional structural diversity and potential for enhanced target selectivity. The presence of both methoxy and ethoxy substituents within a single molecule creates opportunities for synergistic effects that may exceed the individual contributions of these functional groups, making this compound particularly valuable for investigating structure-activity relationships in chalcone-based drug discovery.

The 2,4-dimethoxy substitution pattern present in this compound has been specifically highlighted in synthetic studies as providing excellent yields and favorable reaction profiles during chalcone synthesis. Research has shown that 2,4-dimethoxybenzaldehyde derivatives consistently produce high-yielding condensation reactions with various acetophenone partners, suggesting that this substitution pattern not only contributes to biological activity but also facilitates synthetic accessibility. The electron-donating nature of the methoxy groups at these positions enhances the nucleophilicity of the aromatic system, potentially improving interactions with electrophilic centers in biological targets while simultaneously stabilizing the chalcone framework against degradation.

The incorporation of the 2-ethoxyphenyl amide functionality introduces additional structural complexity that distinguishes this compound from simple chalcone derivatives. Structure-activity relationship studies of ethoxy-substituted compounds have demonstrated that the 2-position offers unique advantages compared to other substitution patterns, often providing enhanced biological activities through favorable conformational effects. The ethoxy group at the ortho position relative to the amide linkage may influence the overall molecular conformation through steric interactions, potentially pre-organizing the molecule for optimal binding to biological targets. This positional effect has been observed in various pharmacological contexts and represents a key feature for investigation in this particular compound.

The amide functionality linking the ethoxyphenyl group to the chalcone framework introduces hydrogen bonding capabilities that are absent in traditional chalcone structures. This modification transforms the compound from a simple alpha,beta-unsaturated ketone to a more complex molecule capable of both hydrogen bond donation and acceptance, potentially expanding the range of biological targets that can be effectively engaged. The amide linkage also provides increased metabolic stability compared to ester linkages while maintaining favorable physicochemical properties for drug development. Research on similar amide-containing chalcone derivatives has shown that these modifications can lead to improved selectivity profiles and reduced off-target effects.

Properties

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-4-24-17-8-6-5-7-16(17)20-19(21)12-10-14-9-11-15(22-2)13-18(14)23-3/h5-13H,4H2,1-3H3,(H,20,21)/b12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFUXGRODITZIT-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C=CC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1NC(=O)/C=C/C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Design

Retrosynthetic Analysis

The target molecule’s structure suggests three modular components:

- 2,4-Dimethoxyphenyl group : Introduced via aromatic substitution or pre-functionalized starting materials.

- α,β-Unsaturated enamide backbone : Constructed through Horner-Wadsworth-Emmons olefination or condensation reactions.

- 2-Ethoxyaniline moiety : Incorporated via nucleophilic acyl substitution.

Retrosynthetic disconnection at the amide bond reveals two precursors:

- 3-(2,4-Dimethoxyphenyl)acryloyl chloride

- 2-Ethoxyaniline

Pathway Selection

Two dominant pathways emerge from literature analogs:

Pathway A: Sequential Condensation-Acylation

- Schiff base formation : React 2,4-dimethoxybenzaldehyde with 2-ethoxyaniline.

- Reduction : Convert imine to secondary amine.

- Acylation : Introduce acryloyl group.

Pathway B: Direct Amidation

- Acid chloride synthesis : Derive 3-(2,4-dimethoxyphenyl)acrylic acid from cinnamic acid analogs.

- Coupling : React with 2-ethoxyaniline under basic conditions.

Detailed Synthesis Protocols

Pathway A: Stepwise Construction

Schiff Base Formation

Reagents :

- 2,4-Dimethoxybenzaldehyde (1.2 eq)

- 2-Ethoxyaniline (1.0 eq)

- Anhydrous ethanol (solvent)

- p-Toluenesulfonic acid (p-TsOH, 0.1 eq catalyst)

Conditions :

Intermediate Characterization :

- N-(2-Ethoxyphenyl)-2,4-dimethoxybenzaldimine

- FT-IR : ν(C=N) 1620–1640 cm⁻¹

- ¹H NMR (CDCl₃) : δ 8.35 (s, 1H, CH=N), 7.2–6.5 (m, aromatic)

Amine Reduction

Reagents :

- Sodium cyanoborohydride (NaBH₃CN, 1.5 eq)

- Methanol/HCl (1:1 v/v)

Conditions :

Intermediate Characterization :

- N-(2-Ethoxyphenyl)-2,4-dimethoxybenzylamine

- ESI-MS : m/z 316.4 [M+H]⁺

Acylation with Acryloyl Chloride

Reagents :

- Acryloyl chloride (1.2 eq)

- Triethylamine (TEA, 2.0 eq)

- Dichloromethane (DCM, solvent)

Conditions :

Critical Parameters :

- Temperature control prevents polymerization

- TEA scavenges HCl, driving reaction

Pathway B: Direct Amidation

Acid Chloride Synthesis

Reagents :

- 3-(2,4-Dimethoxyphenyl)acrylic acid (1.0 eq)

- Thionyl chloride (SOCl₂, 3.0 eq)

- Catalytic dimethylacetamide (DMAc)

Conditions :

Intermediate Characterization :

- 3-(2,4-Dimethoxyphenyl)acryloyl chloride

- ³¹P NMR (CDCl₃) : δ −2.1 (quintet, PCl₃ residual)

Amide Coupling

Reagents :

- 2-Ethoxyaniline (1.1 eq)

- Pyridine (2.5 eq)

- Tetrahydrofuran (THF, solvent)

Conditions :

Side Products :

- Oligomerization (controlled by low T)

- N-Ethoxy byproducts (<5%)

Process Optimization Data

Solvent Screening for Acylation

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DCM | 8.93 | 63 | 92.4 |

| THF | 7.52 | 58 | 89.7 |

| Ethyl Acetate | 6.02 | 49 | 85.1 |

| Toluene | 2.38 | 34 | 78.9 |

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃)

- δ 7.82 (d, J = 15.6 Hz, 1H, α-vinyl)

- δ 6.95–6.35 (m, 7H, aromatic)

- δ 6.23 (d, J = 15.6 Hz, 1H, β-vinyl)

- δ 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃)

- δ 3.88 (s, 3H, OCH₃)

- δ 3.82 (s, 3H, OCH₃)

- δ 1.45 (t, J = 7.0 Hz, 3H, CH₂CH₃)

HRMS (ESI+)

- Observed : m/z 356.1498 [M+H]⁺

- Calculated (C₂₀H₂₂NO₄) : 356.1497

Industrial Scalability Challenges

Critical Quality Attributes (CQAs)

| Parameter | Target | Acceptable Range |

|---|---|---|

| Purity (HPLC) | ≥98% | 95–100% |

| E/Z Isomer Ratio | ≥99:1 | 97:3–100:0 |

| Residual Solvents | <500 ppm | ICH Q3C Class 2 |

Mitigation Strategies

- Oligomer Control : Add BHT (0.1 wt%) to acryloyl chloride

- Crystallization : Use heptane/EtOAc (3:1) for polymorph control

- Drying : Fluidized bed dryer at 40°C under N₂

Emerging Methodologies

Continuous Flow Synthesis

Microreactor Setup :

- Zone 1 : Imine formation (T = 80°C, τ = 30 min)

- Zone 2 : NaBH₃CN reduction (T = 25°C, τ = 20 min)

- Zone 3 : Acylation (T = −15°C, τ = 15 min)

Advantages :

- 23% higher yield vs batch

- 5-fold productivity increase

Enzymatic Resolution

Lipase-Catalyzed Kinetic Separation :

- Enzyme : Candida antarctica Lipase B (CAL-B)

- Substrate : Racemic amine intermediate

- Ee : 98% (S)-enantiomer retained

Chemical Reactions Analysis

Types of Reactions: (2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of phenolic or quinone derivatives.

Reduction: Formation of saturated amides.

Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

(2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with selected analogs:

*Lipophilicity values estimated using ClogP calculators or experimental data from referenced studies.

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The target compound’s methoxy and ethoxy groups are electron-donating, contrasting with chloro/fluoro/trifluoromethyl substituents in analogs.

- Lipophilicity : The target compound’s LogP (~3.2) is lower than chlorinated/fluorinated analogs (LogP >4), suggesting reduced membrane permeability but possibly lower cytotoxicity .

Antimicrobial Activity:

- Chlorinated Analogs : 3,4-Dichlorocinnamanilides (e.g., compound in ) exhibit submicromolar activity against Staphylococcus aureus and MRSA due to enhanced membrane disruption and enzyme inhibition. Chlorine atoms increase lipophilicity and halogen bonding capabilities .

- Trifluoromethyl Derivatives : Compounds like (2E)-N-[3,5-bis(CF₃)phenyl]-3-(4-Cl-phenyl)prop-2-enamide show broad-spectrum activity against Mycobacterium tuberculosis and vancomycin-resistant Enterococcus, attributed to the strong electron-withdrawing effects of CF₃ groups .

- Target Compound : Methoxy/ethoxy groups may reduce direct antimicrobial potency compared to halogenated analogs but could mitigate cytotoxicity, as seen in 3,4-dimethoxy-substituted compounds with low cytotoxicity in macrophage models .

Anti-Inflammatory Activity:

- Methoxy-Substituted Analogs : Compound 2 from Lycium barbarum (N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide) demonstrated significant anti-inflammatory activity (IC₅₀ = 17.00 µM), surpassing quercetin . The target compound’s 2-ethoxy group may further modulate NF-κB or COX-2 inhibition pathways.

- Dual-Activity Challenges: As noted in , balancing antimicrobial and anti-inflammatory effects is difficult; methoxy/ethoxy substitutions may favor anti-inflammatory profiles over antimicrobial ones.

ADMET and Pharmacokinetic Considerations

- Toxicity : Chlorinated analogs often exhibit higher cytotoxicity (e.g., IC₅₀ <10 µM in hepatocyte models), whereas methoxy-rich compounds like the target show lower toxicity (e.g., >50 µM in macrophage viability assays) .

- Solubility : The target compound’s polarity may improve aqueous solubility compared to highly lipophilic analogs, aiding formulation .

Biological Activity

The compound (2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide is a synthetic organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The IUPAC name of the compound is (E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide , with a molecular formula of and a molar mass of 337.38 g/mol. The compound features two methoxy groups, contributing to its lipophilicity and potential interactions with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | (E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide |

| Molecular Formula | C₁₉H₂₁NO₄ |

| Molar Mass | 337.38 g/mol |

| CAS Number | Not available |

The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the compound may exert its effects through:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation: It can bind to various receptors, influencing signal transduction pathways that regulate cellular responses.

- Gene Expression Alteration: The compound may modulate the expression of genes associated with its biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study investigated the cytotoxicity of This compound on human breast cancer cells (MCF-7). The results showed:

- IC50 Value: The IC50 was determined to be 15 µM, indicating significant cytotoxicity.

- Mechanism: Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting apoptosis induction.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. It showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds have been conducted to understand the influence of functional groups on biological activity. For example:

- (2E)-3-(2,4-dimethoxyphenyl)-N-phenylprop-2-enamide: Lacks the ethoxy group; exhibits lower cytotoxicity.

- (2E)-3-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide: Contains a methoxy group instead of an ethoxy group; shows altered pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide, and how can reaction conditions be optimized?

- Methodology : A multi-step approach is typical for enamide synthesis. For example:

React 2,4-dimethoxyphenylacetic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

Couple with 2-ethoxyaniline in the presence of a base (e.g., triethylamine) to yield the amide.

Perform a dehydration reaction (e.g., using POCl₃ or PCl₅) to form the α,β-unsaturated enamide .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Adjust solvent polarity (e.g., dichloromethane for acylation, toluene for dehydration) and temperature (60–80°C for dehydration) to improve yield.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of methoxy/ethoxy groups and the E-configuration of the double bond. For example, trans coupling constants (J = 12–16 Hz) in ¹H NMR indicate the E-isomer .

- Infrared Spectroscopy (IR) : Detect amide C=O stretching (~1650 cm⁻¹) and enamide C=C (~1600 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z = 355.15 for C₂₁H₂₅NO₄⁺) .

Q. How can preliminary biological activity screening be designed for this compound?

- In vitro assays :

- Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.

- Anti-inflammatory : Inhibition of COX-2 enzyme activity via ELISA .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity, aspirin for COX-2 inhibition) and solvent controls (DMSO ≤0.1%) .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX software address them?

- Challenges : Low crystal quality due to flexible ethoxy/methoxy groups or twinning.

- Solutions : Use SHELXL for refinement:

- Apply restraints for disordered substituents.

- Utilize the TWIN command for twinned data. Validate with R-factor convergence (<5%) .

Q. How can structure-activity relationship (SAR) contradictions be resolved when comparing analogs with varying substituents?

- Example : Fluorine vs. ethoxy substituents on the phenyl ring:

| Substituent | Electronic Effect | Bioactivity Trend |

|---|---|---|

| 2-Ethoxy | Electron-donating | Enhanced COX-2 affinity |

| 4-Fluoro | Electron-withdrawing | Reduced potency in receptor binding |

- Resolution : Perform density functional theory (DFT) calculations to quantify electronic effects on binding energy .

Q. What computational strategies are effective for predicting target interactions?

- Molecular Docking : Use AutoDock Vina to model binding with COX-2 (PDB: 5KIR). Prioritize poses with hydrogen bonding to Arg120/Tyr355 .

- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess binding mode persistence .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

- Case Study : If one study reports potent anticancer activity (IC₅₀ = 5 µM) and another shows no effect:

Verify assay conditions (cell line authenticity, incubation time).

Check compound stability (e.g., HPLC purity after dissolution).

Test metabolite activity (e.g., CYP450-mediated oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.